

AZD5099: A Chemical Probe for Bacterial Topoisomerases - Application Notes and Protocols

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Compound of Interest		
Compound Name:	AZD5099	
Cat. No.:	B1666220	Get Quote

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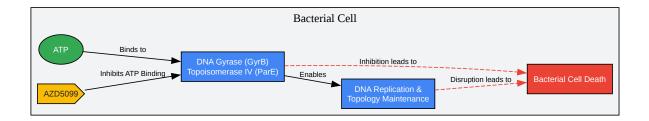
Introduction

AZD5099 is a potent pyrrolamide-based antibacterial agent that targets the ATP-binding sites of bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE). [1][2] Developed through a fragment-based approach, this compound entered Phase 1 clinical trials for treating infections caused by Gram-positive and fastidious Gram-negative bacteria.[1] [3] Although its clinical development was halted due to safety concerns, AZD5099 remains a valuable chemical probe for studying the structure and function of bacterial topoisomerases and for the development of novel antibacterial agents.[3] This document provides detailed application notes, protocols, and data for utilizing AZD5099 in research settings.

Mechanism of Action

AZD5099 functions by inhibiting the ATPase activity of DNA gyrase and topoisomerase IV, which is essential for their roles in DNA replication, repair, and recombination.[1] By binding to the ATP pocket of the GyrB and ParE subunits, **AZD5099** prevents the conformational changes required for these enzymes to introduce negative supercoils into DNA (by DNA gyrase) or to decatenate replicated chromosomes (by topoisomerase IV). This inhibition of enzymatic activity leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.





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Caption: Mechanism of action of AZD5099.

Data Presentation Enzymatic Activity

The following table summarizes the inhibitory activity of pyrrolamide compounds, including those related to **AZD5099**, against bacterial type II topoisomerases.

Compound Class	Target Enzyme	Organism	IC50
Pyrrolamide Hit	DNA Gyrase	-	3 μΜ
Potent Pyrrolamides	E. coli DNA Gyrase	Escherichia coli	2-20 nM
Potent Pyrrolamides	E. coli Topoisomerase	Escherichia coli	143 nM

Note: Specific IC50 values for **AZD5099** are not publicly available. The data presented is for closely related compounds from the same chemical class.

Antibacterial Activity

The minimum inhibitory concentrations (MICs) of pyrrolamide derivatives against various bacterial strains are presented below.



Compound Class	Bacterial Strain	MIC (μg/mL)
Pyrrolamide Derivative	Escherichia coli	1
Optimized Pyrrolamide	Staphylococcus aureus	0.25
Optimized Pyrrolamide	Methicillin-resistant S. aureus (MRSA)	0.25
Optimized Pyrrolamide	-	0.125

Note: Specific MIC values for **AZD5099** against a comprehensive panel of bacteria are not publicly available. The data is representative of the pyrrolamide class.

Experimental Protocols

The following are generalized protocols for evaluating compounds like AZD5099.

Protocol 1: Bacterial Topoisomerase Supercoiling Assay

This assay measures the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

Materials:

- Relaxed pBR322 DNA
- E. coli or S. aureus DNA gyrase
- 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP)
- AZD5099 or test compound
- Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
- Agarose

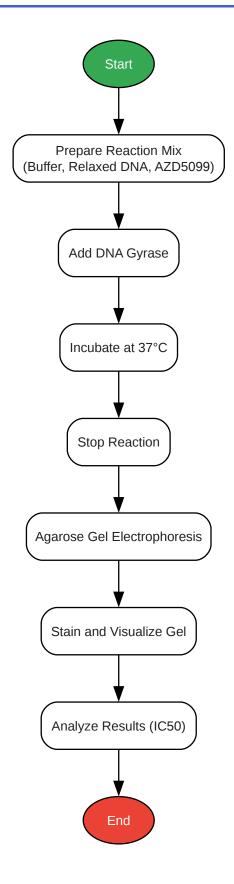


- TAE Buffer
- Ethidium bromide or other DNA stain

Procedure:

- Prepare reaction mixtures on ice. For a 20 μL reaction, add:
 - 4 μL 5X Assay Buffer
 - \circ 1 µL relaxed pBR322 DNA (e.g., 0.5 µg/µL)
 - 1 μL AZD5099 (at various concentrations)
 - x μL sterile distilled water to bring the volume to 19 μL
- Initiate the reaction by adding 1 μL of DNA gyrase.
- Incubate the reaction at 37°C for 1 hour.
- Stop the reaction by adding 4 μL of Stop Solution/Loading Dye.
- Load the samples onto a 1% agarose gel in TAE buffer.
- Run the gel at a constant voltage until the dye front has migrated sufficiently.
- Stain the gel with ethidium bromide and visualize under UV light.
- Analyze the conversion of relaxed DNA to supercoiled DNA. The IC50 is the concentration of AZD5099 that inhibits supercoiling by 50%.





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Caption: Workflow for DNA gyrase supercoiling assay.



Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

- Bacterial strains of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- AZD5099 or test compound
- 96-well microtiter plates
- · Spectrophotometer or plate reader

Procedure:

- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Prepare serial two-fold dilutions of **AZD5099** in CAMHB in a 96-well plate.
- Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of AZD5099 that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm.

Protocol 3: In Vivo Efficacy in a Mouse Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of **AZD5099** in a murine infection model, such as a neutropenic thigh infection model.



Materials:

- Specific pathogen-free mice
- Bacterial strain for infection (e.g., S. aureus)
- Cyclophosphamide (for inducing neutropenia, if required)
- AZD5099 formulation for administration (e.g., oral, intravenous)
- Vehicle control
- Anesthetics and materials for euthanasia
- Homogenizer and plating supplies for bacterial enumeration

Procedure:

- (If applicable) Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
- Infect the mice with a predetermined inoculum of the bacterial strain (e.g., intramuscularly in the thigh).
- At a specified time post-infection (e.g., 2 hours), administer AZD5099 or vehicle control via the desired route. Dosing may be single or multiple.
- At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.
- Aseptically dissect the infected tissue (e.g., thigh muscle).
- Homogenize the tissue in a suitable buffer.
- Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
- Compare the bacterial burden in the AZD5099-treated group to the vehicle-treated group to determine the reduction in bacterial load.



Conclusion

AZD5099 is a well-characterized inhibitor of bacterial type II topoisomerases and serves as an excellent chemical probe for studying these essential enzymes. The data and protocols provided herein offer a comprehensive guide for researchers to utilize **AZD5099** in their investigations into novel antibacterial mechanisms and for the discovery of new therapeutic agents. While **AZD5099** itself did not proceed clinically, the knowledge gained from its study continues to be invaluable to the field of antibacterial drug development.

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